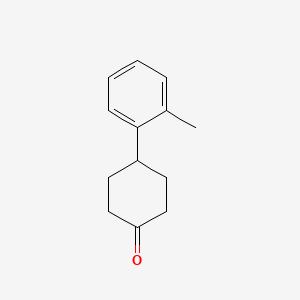

4-(2-Methylphenyl)cyclohexanone

Description

4-(2-Methylphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 2-methylphenyl group at the 4-position of the cyclohexanone ring. This structural motif combines the ketone functionality of cyclohexanone with the steric and electronic effects of an ortho-methyl-substituted aryl group. Substituted cyclohexanones are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Numéro CAS |

40503-88-6 |

|---|---|

Formule moléculaire |

C13H16O |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

4-(2-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-5,11H,6-9H2,1H3 |

Clé InChI |

DXLIAYMTYKXAKB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1C2CCC(=O)CC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Effects

4-tert-Butylcyclohexanone (CAS RN: 16618-75-0):

- Substituent : A bulky tert-butyl group at the 4-position.

- Its high purity (99%) makes it suitable for precise synthetic applications.

4-Heptylcyclohexanone (CAS RN: 16618-75-0):

- Substituent : A linear heptyl chain at the 4-position.

- Impact : The long alkyl chain enhances lipophilicity, influencing solubility and aggregation behavior. Safety data indicate it poses inhalation and skin contact hazards, requiring stringent handling protocols.

2-Methylcyclohexanone (CAS RN: 583-60-8):

- Substituent : A methyl group at the 2-position.

- Impact: Positional isomerism affects physical properties; 2-methylcyclohexanone has a lower boiling point (164°C) compared to 4-substituted derivatives. Its density (0.923–0.928 g/cm³) is comparable to other methyl-substituted cyclohexanones.

4-(4′-Hydroxyphenyl)cyclohexanone:

- Substituent : A para-hydroxyphenyl group.

- Impact : The hydroxyl group enables hydrogen bonding and participation in oxidation reactions, such as oxime formation (e.g., compound 16 in estrogen receptor studies).

Physical and Chemical Properties

*Estimated data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.